molecular formula C8H14N2O5 B1336506 Glutamylalanine CAS No. 21064-18-6

Glutamylalanine

Cat. No. B1336506
CAS RN: 21064-18-6
M. Wt: 218.21 g/mol
InChI Key: JZDHUJAFXGNDSB-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutamylalanine is not directly discussed in the provided papers; however, the papers do provide information on glutamine and glutamic acid, which are related to glutamylalanine as it would be a dipeptide composed of glutamic acid and alanine. Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes, including metabolism, cell integrity, protein synthesis, and degradation . It is also an essential building block of proteins and occupies a central position in nitrogen metabolism .

Synthesis Analysis

The synthesis of glutamine, which is a part of glutamylalanine, is a significant reaction for maintaining low levels of ammonia in tissues and body fluids . Glutamine synthetase is the enzyme responsible for the synthesis of glutamine by condensing ammonia and glutamate . This enzyme is found in various forms across different organisms, including bacteria and plants, indicating the widespread importance of glutamine synthesis in nature .

Molecular Structure Analysis

The molecular structure of glutamine synthetase, which would contribute to the structure of glutamylalanine, has been studied in detail. Crystal structures of the enzyme complexed with substrates and products have provided insights into the active site and the conformational changes that occur during the enzymatic reaction . The enzyme consists of multiple subunits that form a complex with specific metal ions and substrates .

Chemical Reactions Analysis

The primary chemical reaction involving glutamine is its synthesis by glutamine synthetase. This reaction is crucial for incorporating nitrogen into metabolism and involves the condensation of ammonia and glutamate . Glutamine also provides nitrogen for the synthesis of various nitrogen-containing compounds, such as nucleotides and amino sugars .

Physical and Chemical Properties Analysis

While the physical and chemical properties of glutamylalanine are not directly provided, the properties of glutamine can be inferred. Glutamine is a polar, charged amino acid at physiological pH and is more effectively transported across cell membranes than glutamate . It is also a major energy source in various tissues and plays a role in acid-base balance through its metabolism in the kidneys .

Scientific Research Applications

Amino Acid Metabolism and Protein Synthesis

  • Glutamine and Amino Acid Metabolism: Glutamine, closely related to glutamylalanine, is a critical amino acid for metabolism in various cells, including enterocytes and lymphocytes. It is a preferred fuel for these rapidly proliferating cells and plays a significant role in acid-base balance, nitrogen transport, and as a precursor for nucleic acids, nucleotides, amino sugars, and proteins (Lacey & Wilmore, 2009). Additionally, glutamine's influence extends to protein synthesis in different cell types, including normal and neoplastic cells (Rabinovitz et al., 1959).

Nutritional Support and Gut Health

  • Glutamine in Nutrition and Gut Health: Studies have shown the trophic and cytoprotective effects of glutamine on small bowel and colonic mucosal cells, highlighting its potential as a component in specialized nutrition support for gastrointestinal diseases (Ziegler et al., 2000). Glutamine supplementation is also considered for improving clinical outcomes in various medical conditions, including gut health (Savy, 2002).

Application in Agriculture

  • Amino Acids in Crop Development: Research indicates that amino acids like glutamate, closely associated with glutamylalanine, improve variables of nitrogen metabolism and productivity in crops such as soybeans. This suggests potential applications of these amino acids in agricultural practices (Teixeira et al., 2018).

Cancer Research

  • Glutamine in Cancer Metabolism: Glutamine metabolism has a significant role in cancer research. Tumors consume glutamine at high rates, and it feeds into various metabolic pathways supporting cell growth and proliferation. The study of glutamine in cancer metabolism has opened doors to potential therapeutic approaches (Altman et al., 2016).

Sports Nutrition and Fatigue Management

  • Glutamine in Sports Nutrition: In sports nutrition, glutamine is recognized for its role in delaying fatigue by improving glycogen synthesis and reducing ammonia accumulation, though its effects on physical performance are limited (Coqueiro et al., 2019).

Immune Function and Health

  • Glutamine in Immune Function: Glutamine's role in immune cell proliferation, cytokine production, and phagocytic activities of macrophages makes it crucial for immune function. Its supplementation is recommended in catabolic situations for immune support (Cruzat et al., 2018).

properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHUJAFXGNDSB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glutamylalanine

CAS RN

21064-18-6
Record name L-α-Glutamyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21064-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutamylalanine
Reactant of Route 2
Reactant of Route 2
Glutamylalanine
Reactant of Route 3
Reactant of Route 3
Glutamylalanine
Reactant of Route 4
Reactant of Route 4
Glutamylalanine
Reactant of Route 5
Reactant of Route 5
Glutamylalanine
Reactant of Route 6
Reactant of Route 6
Glutamylalanine

Citations

For This Compound
352
Citations
A Kanazawa, Y Kakimoto, T Nakajima, I Sano - Biochimica et Biophysica …, 1965 - Elsevier
Three γ-glutamyl dipeptides and a γ-glutamyl tripeptide were purified from bovine brain by a combination of ion-exchange chromatogaphic techniques. These were identified as γ-…
Number of citations: 55 www.sciencedirect.com
M Fukuda, T Ogawa, K Sasaoka - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
… The optical configuration of v-glutamylalanine in pea seedlings was examined. The alanine moiety of the peptide was proved to be of the D-configuration by enzymatic and …
Number of citations: 28 www.sciencedirect.com
RD Allison, A Meister - Journal of Biological Chemistry, 1981 - Elsevier
… In the experiment described in the legend to Table 11, the enzyme was incubated with glutathione and ~-[`~C]alanine; the rates of formation of y-glutamylalanine and glutamate were …
Number of citations: 107 www.sciencedirect.com
CJ Morris, JF Thompson, S Asen - Journal of Biological Chemistry, 1964 - Elsevier
… This is the first conclusive proof of the occurrence of y-glutamylalanine … evidence, as y-glutamylalanine. They isolated microgram quantities of the material on paper and subjected it to …
Number of citations: 17 www.sciencedirect.com
DJ Young, MW Wolowyk, DA Fincham… - Biochemical …, 1987 - ncbi.nlm.nih.gov
… of alanylglutamate or glutamylalanine during thecourse of the 3 h … 1, we estimate maximum rates of glutamylalanine and … Thus, alanylglutamate and glutamylalanine were less efficient …
Number of citations: 14 www.ncbi.nlm.nih.gov
T KASAI, PO LARSEN - Acta Chem. Scand. B, 1979 - actachemscand.org
1 ‘C-Labelled glutamic acid, glutamine, alanine, 5-oxoproline, and y-glutamylalanine (in different experiments labelled in the different amino acid moieties) have been subjected to ion-…
Number of citations: 12 actachemscand.org
GL Nelsestuen, TH Zytkovicz, JB Howard - Journal of Biological Chemistry, 1974 - ASBMB
An unusual tryptic peptide isolated from the protein, prothrombin, has recently been shown to contain at least a portion of the vitamin K-dependent region of this protein (Nelsestuen, GL, …
Number of citations: 733 www.jbc.org
ME Anderson, M Underwood, RJ Bridges… - The FASEB …, 1989 - Wiley Online Library
Glutathione metabolism and transport in the choroid plexus were probed by determining the effects of administration to rats of several compounds (buthionine sulfoximine, L‐2‐…
Number of citations: 99 faseb.onlinelibrary.wiley.com
R Chang, Y Zhu, J Xu, L Chen, G Su… - Frontiers in Cell and …, 2021 - frontiersin.org
… In conclusion, the study showed that the combination of urinary acetylglycine and gamma-glutamylalanine was able to discriminate VKH disease from healthy controls. A biomarker …
Number of citations: 9 www.frontiersin.org
E Conway de Macario, AJ Macario… - Proceedings of the …, 1983 - National Acad Sciences
… Feinbiochemica, Heidelberg, and was acetylated to obtain Nacetyl-y-glutamylalanine (NAc-y-Glu-Ala). Animals. Female BALB/cj mice, 6-9 weeks old were purchased from The Jackson …
Number of citations: 33 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.